molecular formula C11H10N2O2 B3728649 3-Hydroxy-4-(phenyliminomethyl)-1,2-dihydropyrrol-5-one

3-Hydroxy-4-(phenyliminomethyl)-1,2-dihydropyrrol-5-one

Cat. No.: B3728649
M. Wt: 202.21 g/mol
InChI Key: VNGHKAYISUXHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-(phenyliminomethyl)-1,2-dihydropyrrol-5-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound belongs to the class of Schiff bases, which are known for their diverse biological activities and applications in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(phenyliminomethyl)-1,2-dihydropyrrol-5-one typically involves the condensation of 3-hydroxy-4-formyl-1,2-dihydropyrrol-5-one with aniline in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(phenyliminomethyl)-1,2-dihydropyrrol-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of 3-oxo-4-(phenyliminomethyl)-1,2-dihydropyrrol-5-one.

    Reduction: Formation of 3-hydroxy-4-(phenylaminomethyl)-1,2-dihydropyrrol-5-one.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(phenyliminomethyl)-1,2-dihydropyrrol-5-one is primarily attributed to its ability to form stable complexes with metal ions. This interaction can modulate the activity of metal-dependent enzymes or disrupt metal homeostasis in biological systems. The Schiff base moiety also allows for the formation of hydrogen bonds and other non-covalent interactions, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4-(phenyliminomethyl)-1,2-dihydropyrrol-5-one is unique due to its specific combination of a Schiff base and a dihydropyrrolone ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-hydroxy-4-(phenyliminomethyl)-1,2-dihydropyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-7-13-11(15)9(10)6-12-8-4-2-1-3-5-8/h1-6,14H,7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGHKAYISUXHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)N1)C=NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-4-(phenyliminomethyl)-1,2-dihydropyrrol-5-one
Reactant of Route 2
3-Hydroxy-4-(phenyliminomethyl)-1,2-dihydropyrrol-5-one
Reactant of Route 3
3-Hydroxy-4-(phenyliminomethyl)-1,2-dihydropyrrol-5-one
Reactant of Route 4
3-Hydroxy-4-(phenyliminomethyl)-1,2-dihydropyrrol-5-one
Reactant of Route 5
3-Hydroxy-4-(phenyliminomethyl)-1,2-dihydropyrrol-5-one
Reactant of Route 6
3-Hydroxy-4-(phenyliminomethyl)-1,2-dihydropyrrol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.